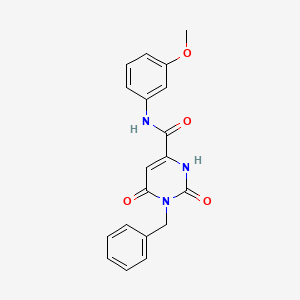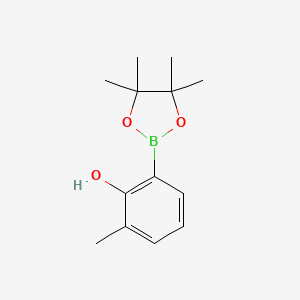![molecular formula C10H11ClFN B2961566 [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine CAS No. 1342004-75-4](/img/structure/B2961566.png)
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11ClFN. It has a molecular weight of 199.65 . This compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-chloro-4-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.
Physical And Chemical Properties Analysis
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The boiling point of this compound is not specified .
Scientific Research Applications
Antidepressant Drug Candidates
Cyclopropyl methanamine derivatives have been explored for their potential as antidepressant drugs. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, showing promising results as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrated robust antidepressant-like activity in vivo, indicating the potential of cyclopropyl methanamine derivatives in developing new antidepressants (Sniecikowska et al., 2019).
Anti-viral Activity
Research by Kolocouris et al. (1994) on aminoadamantane derivatives, including some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, revealed their efficacy against influenza A virus. These findings underscore the potential of cyclopropyl methanamine derivatives in antiviral therapy, particularly as specific anti-influenza A agents (Kolocouris et al., 1994).
Organic Synthesis and Chemical Reactions
Cyclopropyl methanamine derivatives serve as key intermediates in organic synthesis. Patrick et al. (2002) demonstrated the high-yield preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. This study highlights the utility of cyclopropyl derivatives in synthesizing complex organic compounds through cycloaddition reactions (Patrick et al., 2002).
Anti-Mycobacterial Agents
An efficient synthesis of aryloxyphenyl cyclopropyl methanones, reported by Dwivedi et al. (2005), indicated significant anti-tubercular activities against M. tuberculosis H37Rv. The most active compounds displayed activity against multidrug-resistant strains, suggesting the potential of cyclopropyl methanamine derivatives as anti-mycobacterial agents (Dwivedi et al., 2005).
Mechanism of Action
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using appropriate personal protective equipment. If swallowed or in case of skin or eye contact, medical help should be sought .
properties
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBZRFWVFNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

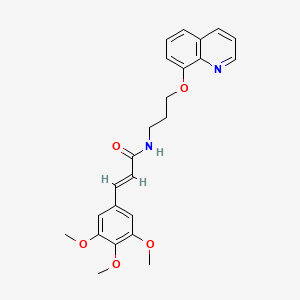
![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)
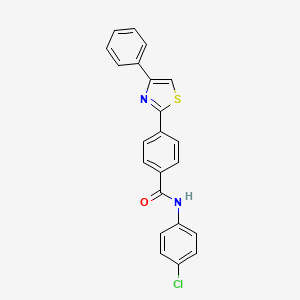
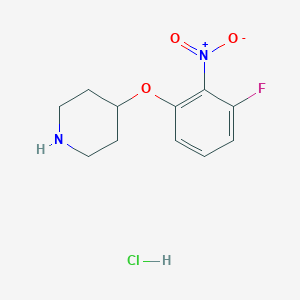
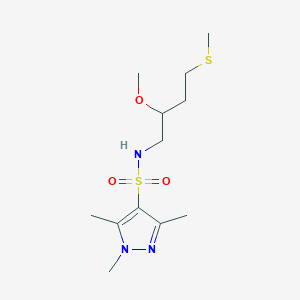
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)

![2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2961499.png)
![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
